6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those with specific substitutions like "6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol", often involves complex organic reactions. While the exact synthesis route for this compound is not directly provided in the literature, related works detail the synthesis of various quinolines substituted at position 4 by [4-(N,N-dimethylsulfamoyl)piperazin-1-yl] groups, showcasing the methodology that could be adapted for synthesizing the compound (Depreux et al., 2000).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically employs techniques like NMR, IR spectroscopy, and X-ray crystallography to elucidate the arrangement of atoms and the spatial configuration. The detailed molecular structure significantly influences the compound's reactivity, interaction with biological molecules, and overall physical and chemical properties. For example, the quinoline ring system's orientation relative to substituent groups can affect its binding affinity to biological targets (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity of "6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol" involves its participation in nucleophilic substitution reactions, potential for forming complexes with metals, and its utility in synthesis pathways for creating novel compounds with antimicrobial or antitubercular activity. Compounds with similar structures have shown the ability to undergo various organic transformations, providing a rich area for chemical investigation (Patel et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6,8-dimethyl-2-[[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]methyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-10-15(2)20-17(11-14)19(26)12-16(23-20)13-24-6-8-25(9-7-24)21(27)18-4-3-5-22-18/h3-5,10-12,22H,6-9,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGPSEYGJRMMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2)CN3CCN(CC3)C(=O)C4=CC=CN4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol |
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